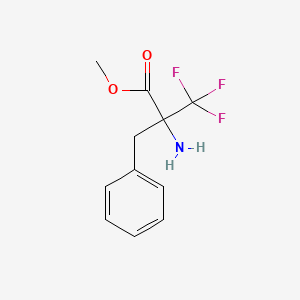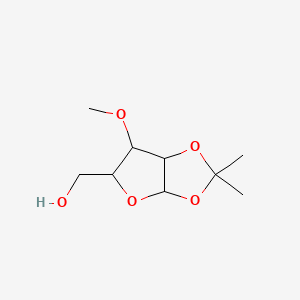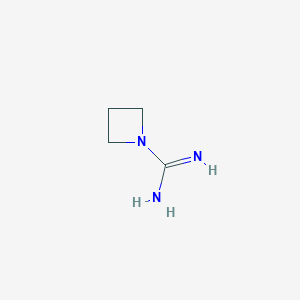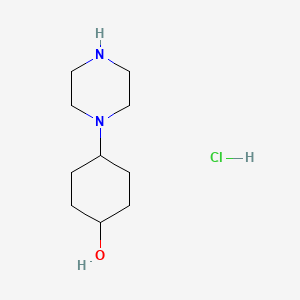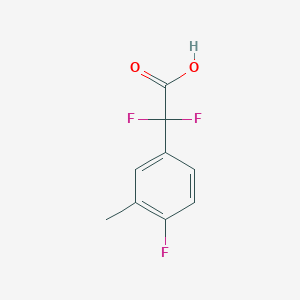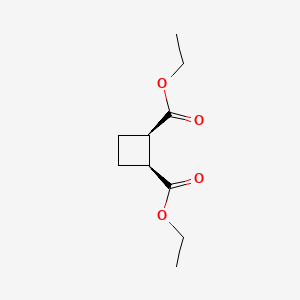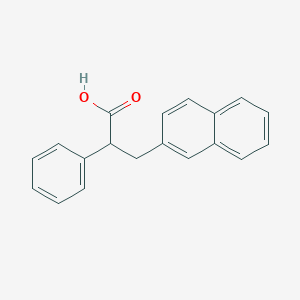
3-(2-Naphthyl)-2-phenylpropanoicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Naphthyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthyl group and a phenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-naphthyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the use of 2-naphthol as a starting material, which undergoes multicomponent reactions to form the desired compound .
Industrial Production Methods
Industrial production of 3-(2-naphthyl)-2-phenylpropanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
3-(2-Naphthyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: Substitution reactions, such as halogenation, can occur at the aromatic rings, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-Naphthyl)-2-phenylpropanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-naphthyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s aromatic rings allow it to interact with hydrophobic pockets in proteins, leading to changes in protein function and activity.
類似化合物との比較
Similar Compounds
2-Naphthol: A precursor in the synthesis of 3-(2-naphthyl)-2-phenylpropanoic acid, known for its use in organic transformations.
Nafarelin: A compound with a similar naphthyl group, used in medical applications.
Tolnaftate: Another compound with a naphthyl group, used as an antifungal agent.
Uniqueness
3-(2-Naphthyl)-2-phenylpropanoic acid is unique due to its combination of a naphthyl and phenyl group attached to a propanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C19H16O2 |
|---|---|
分子量 |
276.3 g/mol |
IUPAC名 |
3-naphthalen-2-yl-2-phenylpropanoic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)18(16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-12,18H,13H2,(H,20,21) |
InChIキー |
JLLIWQLPMBUYJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


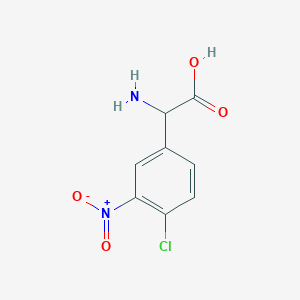

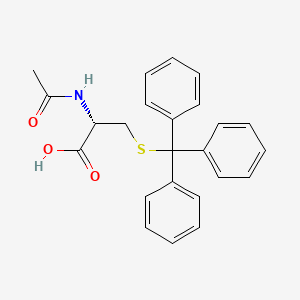
![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
